molecular formula C8H4F3IN2 B1326514 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile CAS No. 852569-35-8

4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile

Cat. No.: B1326514
CAS No.: 852569-35-8
M. Wt: 312.03 g/mol
InChI Key: RJRDPZZROCNGCH-UHFFFAOYSA-N
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Description

4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C8H4F3IN2 and a molecular weight of 312.03 g/mol . This compound is characterized by the presence of an amino group, an iodine atom, and a trifluoromethyl group attached to a benzonitrile core. It is a solid at room temperature with a melting point of 170-172°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile typically involves the introduction of the amino, iodine, and trifluoromethyl groups onto a benzonitrile core. One common method involves the nitration of a suitable precursor followed by reduction to introduce the amino group. The trifluoromethyl group can be introduced via a trifluoromethylation reaction, and the iodine atom can be added through iodination .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve large-scale synthesis using the aforementioned synthetic routes, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate would produce a nitro compound .

Scientific Research Applications

4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of molecules, which can influence their biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile is unique due to the presence of both an iodine atom and a trifluoromethyl group, which can significantly influence its reactivity and biological activity. The combination of these functional groups makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .

Properties

IUPAC Name

4-amino-5-iodo-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3IN2/c9-8(10,11)5-2-7(14)6(12)1-4(5)3-13/h1-2H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRDPZZROCNGCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)N)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70648650
Record name 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852569-35-8
Record name 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Amino-2-trifluoromethyl-benzonitrile (20.44 g, 109.79 mmoles) and p-toluenesulfonic acid monohydrate (1.05 g, 5.52 mmoles) were dissolved methanol (200 mL) and THF (200 mL), and the reaction mixture was stirred under a nitrogen atmosphere. The reaction vessel was wrapped in aluminium foil, while the solution was stirred for 20 min., then N-iodosuccinimide (30.41 g, 135.17 mmoles) was added and the reaction was allowed to stir overnight (16 hrs). The reaction mixture was concentrated in vacuo, triturated with hexanes (3×400 mL) and concentrated to dryness. The crude solid was dissolved in diethyl ether (400 mL), washed with water (3×), the organic extracts were diluted with hexanes (400 mL) and a white solid precipitated. The solid was filtered and dried in a vacuum oven (35° C. @762 Torr) overnight to yield the title compound.
Quantity
20.44 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
30.41 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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